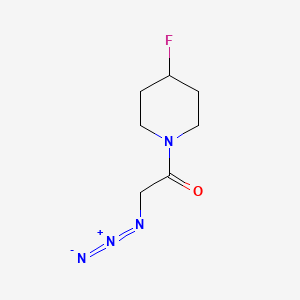
4-(Difluoromethyl)piperidin-1-amine
Übersicht
Beschreibung
4-(Difluoromethyl)piperidin-1-amine, also known as 4-difluoromethylpiperidine (4-DFP), is an organic compound that belongs to the class of amines. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. 4-DFP is a colorless liquid with a boiling point of 85 °C and a melting point of -25 °C. It is soluble in water, ethanol, and other organic solvents. 4-DFP has been extensively studied for its potential applications in synthetic organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
4-(Difluoromethyl)piperidin-1-amine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals, including alkaloids . The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant task in modern organic chemistry.
Antimalarial Activity
This compound has been studied for its potential in creating treatments for malaria. Specifically, 1, 4-disubstituted piperidines have shown high selectivity against resistant strains of Plasmodium falciparum . The structurally simple synthetic piperidines evaluated exhibit promising antimalarial properties, which could lead to novel therapies for this disease.
Anticoagulant Properties
Piperidine derivatives, including those synthesized from 4-(Difluoromethyl)piperidin-1-amine, have been explored for their anticoagulant properties. They have been found to inhibit thrombin, which is a key enzyme in the blood coagulation process . This application is particularly relevant in the development of new medications for preventing blood clots.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are involved in intra- and intermolecular reactions leading to the formation of various biologically active molecules. These activities include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are fundamental in drug discovery and development .
Functionalization of Piperidines
The functionalization of piperidines is an important area of research. 4-(Difluoromethyl)piperidin-1-amine can be used to introduce different functional groups, which can significantly alter the biological activity and pharmacological profile of the resulting compounds. This versatility makes it a valuable tool in medicinal chemistry .
Biological Activity and Drug Construction
Piperidine-containing compounds are among the most important synthetic blocks for drug construction. The synthesis of these compounds, including the use of 4-(Difluoromethyl)piperidin-1-amine, has been widespread due to their significant role in the pharmaceutical industry. Their biological activity makes them suitable substrates for the synthesis of a wide range of biologically active molecules .
Wirkmechanismus
Target of Action
4-(Difluoromethyl)piperidin-1-amine is a derivative of piperidine, which is a key synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The primary targets of 4-(Difluoromethyl)piperidin-1-amine are protein kinases, specifically phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .
Mode of Action
The compound interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes that they regulate.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase affects several biochemical pathways. PI3K and mTOR are involved in cell growth, proliferation, differentiation, and survival . Therefore, the inhibition of these kinases can lead to the suppression of these cellular processes.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of PI3K and mTOR kinase by 4-(Difluoromethyl)piperidin-1-amine can lead to the suppression of cell growth and proliferation . This makes it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 4-(Difluoromethyl)piperidin-1-amine can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Eigenschaften
IUPAC Name |
4-(difluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-1-3-10(9)4-2-5/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQBQYPOOYMFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















